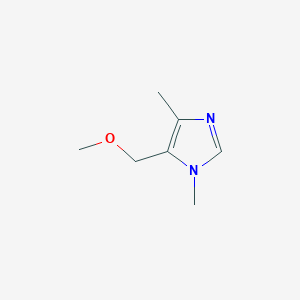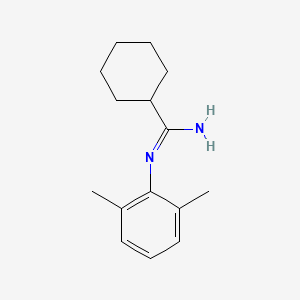
Uridine, 2'-deoxy-4'-C-5H-tetrazol-5-yl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- is a synthetic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their stability and resistance to metabolic degradation, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- can be approached through various methods. One common method involves the use of click chemistry, which is known for its efficiency and eco-friendliness. This method typically uses water as a solvent and moderate reaction conditions to achieve high yields . Industrial production methods may involve the use of metal catalysts and specific reaction conditions to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal hydroxides, acidic chlorides, and strong oxidizers . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with metal hydroxides can produce stable tetrazole anions .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in organic and bioorganic synthesis . In biology and medicine, tetrazole derivatives are explored for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties . Additionally, tetrazoles are used in the development of pharmaceuticals due to their ability to mimic carboxylic acids and enhance the solubility of drugs .
Wirkmechanismus
The mechanism of action of Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to participate in receptor-ligand interactions and stabilize negative charges through electron delocalization . This property enhances the compound’s ability to penetrate cell membranes and exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Uridine, 2’-deoxy-4’-C-5H-tetrazol-5-yl-, ®- can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 2,5-di(2H-tetrazol-5-yl)terephthalic acid . These compounds share similar structural features but differ in their specific applications and properties. For instance, 5-phenyltetrazole is known for its high acidity due to resonance stabilization, while 2,5-di(2H-tetrazol-5-yl)terephthalic acid is used in the formation of metal-organic frameworks .
Eigenschaften
CAS-Nummer |
64294-98-0 |
|---|---|
Molekularformel |
C10H12N6O5 |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
1-[4-hydroxy-5-(hydroxymethyl)-5-(5H-tetrazol-5-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N6O5/c17-4-10(8-12-14-15-13-8)5(18)3-7(21-10)16-2-1-6(19)11-9(16)20/h1-2,5,7-8,17-18H,3-4H2,(H,11,19,20) |
InChI-Schlüssel |
JEDKXPYDLNXUPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)(CO)C3N=NN=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


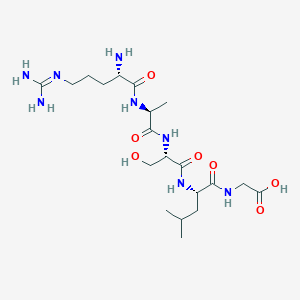
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
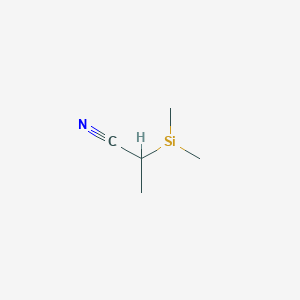
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
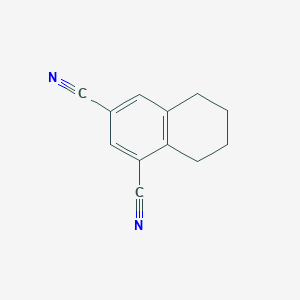
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)

